molecular formula C17H18N2O3 B4196351 N-(1-benzylpropyl)-3-nitrobenzamide

N-(1-benzylpropyl)-3-nitrobenzamide

Cat. No. B4196351
M. Wt: 298.34 g/mol
InChI Key: XBBQPLXNHHQNQE-UHFFFAOYSA-N
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Description

N-(1-benzylpropyl)-3-nitrobenzamide, also known as BPNB, is a chemical compound that has been widely studied for its potential therapeutic properties. It belongs to the class of nitrobenzamides and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(1-benzylpropyl)-3-nitrobenzamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are involved in cancer cell growth. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to reduce the production of inflammatory cytokines and to inhibit the migration of immune cells to sites of inflammation. This compound has been shown to have low toxicity in animal models and has been suggested as a potential therapeutic agent for cancer and inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(1-benzylpropyl)-3-nitrobenzamide has several advantages for lab experiments. It is readily available and can be synthesized with high yields and purity. This compound has been extensively studied for its potential therapeutic properties, and its mechanism of action has been partially elucidated. This compound has been found to exhibit low toxicity in animal models, making it a potential candidate for further preclinical and clinical studies.
However, there are also limitations to using this compound in lab experiments. This compound has been found to have low solubility in water, which may limit its use in certain experiments. This compound has also been found to exhibit non-specific binding to proteins, which may affect its activity and specificity.

Future Directions

There are several future directions for research on N-(1-benzylpropyl)-3-nitrobenzamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to optimize the synthesis of this compound for higher yields and purity. This compound has been suggested as a potential therapeutic agent for cancer and inflammatory diseases, and further preclinical and clinical studies are needed to evaluate its efficacy and safety. This compound may also have potential applications in other areas, such as antiviral therapy, and further studies are needed to explore these possibilities.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. This compound has several advantages for lab experiments, but also has limitations that need to be considered. Future research on this compound may lead to the development of new therapies for cancer and inflammatory diseases.

Scientific Research Applications

N-(1-benzylpropyl)-3-nitrobenzamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to reduce inflammation in animal models of arthritis and to inhibit the replication of viruses such as dengue virus and hepatitis C virus.

properties

IUPAC Name

3-nitro-N-(1-phenylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-2-15(11-13-7-4-3-5-8-13)18-17(20)14-9-6-10-16(12-14)19(21)22/h3-10,12,15H,2,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBQPLXNHHQNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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